molecular formula C6H10O B12555842 Oxirane, 2-butenyl- CAS No. 184880-80-6

Oxirane, 2-butenyl-

Cat. No.: B12555842
CAS No.: 184880-80-6
M. Wt: 98.14 g/mol
InChI Key: IZTBBIXVWBWSMW-UHFFFAOYSA-N
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Description

Oxirane, 2-butenyl- is an organic compound with the molecular formula C6H10O. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkene Epoxidation: One common method for synthesizing oxiranes is the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Williamson Ether Synthesis: Another method involves the reaction of an alkoxide with an alkyl halide.

Industrial Production Methods

Industrial production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of Oxirane, 2-butenyl- on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Oxirane, 2-butenyl- primarily involves its high reactivity due to the strained three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of carboxylic acids and tertiary amines, the compound forms β-hydroxypropyl esters through a series of parallel consecutive stages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, 2-butenyl- is unique due to its specific structure, which imparts distinct reactivity and properties compared to other oxiranes. Its position on the butenyl chain allows for specific types of ring-opening reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

184880-80-6

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-but-1-enyloxirane

InChI

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h3-4,6H,2,5H2,1H3

InChI Key

IZTBBIXVWBWSMW-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1CO1

Origin of Product

United States

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